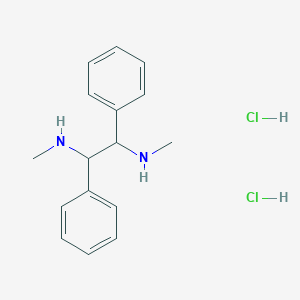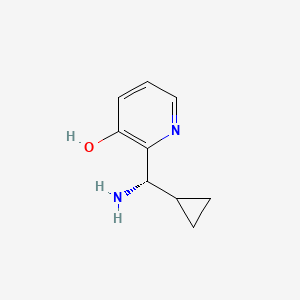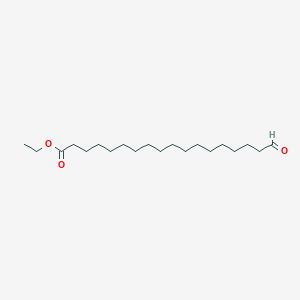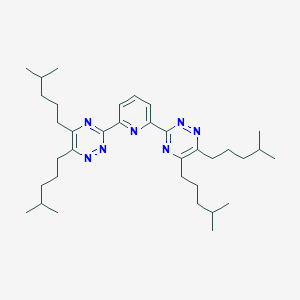
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structure and potential applications. This compound is characterized by the presence of multiple triazine and pyridine rings, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with 5,6-bis(4-methylpentyl)-1,2,4-triazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: Another compound with a similar pyridine core but different substituents.
2,6-Bis(1,1-bis(2-pyridyl)ethyl)pyridine: A related compound with pyridyl substituents.
Uniqueness
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine is unique due to its specific triazine and pyridine ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C35H55N7 |
|---|---|
Poids moléculaire |
573.9 g/mol |
Nom IUPAC |
3-[6-[5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl]pyridin-2-yl]-5,6-bis(4-methylpentyl)-1,2,4-triazine |
InChI |
InChI=1S/C35H55N7/c1-24(2)14-9-18-28-30(20-11-16-26(5)6)39-41-34(37-28)32-22-13-23-33(36-32)35-38-29(19-10-15-25(3)4)31(40-42-35)21-12-17-27(7)8/h13,22-27H,9-12,14-21H2,1-8H3 |
Clé InChI |
INVCOLFYKLPCGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1=C(N=NC(=N1)C2=NC(=CC=C2)C3=NC(=C(N=N3)CCCC(C)C)CCCC(C)C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


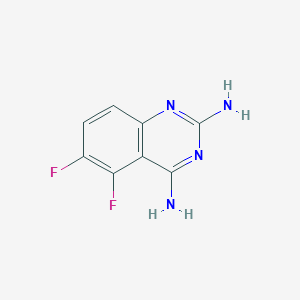
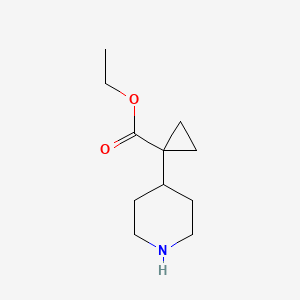
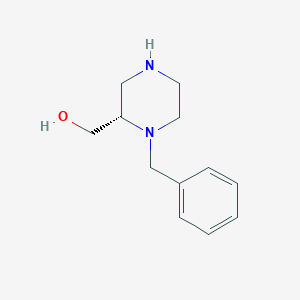
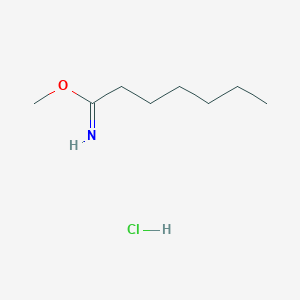
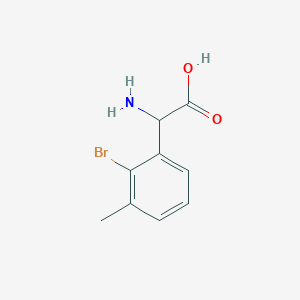
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

